Bcl6-IN-3

BCL6 DLBCL Antiproliferative

Bcl6-IN-3 (CAS 2253878-44-1) is a B-cell lymphoma 6 (BCL6) inhibitor described in patent WO2018215801A1. It functions by binding to and inhibiting BCL6, a transcriptional repressor frequently dysregulated in diffuse large B-cell lymphoma (DLBCL) and other malignancies.

Molecular Formula C24H31ClF2N6O2
Molecular Weight 509.0 g/mol
Cat. No. B15621260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl6-IN-3
Molecular FormulaC24H31ClF2N6O2
Molecular Weight509.0 g/mol
Structural Identifiers
InChIInChI=1S/C24H31ClF2N6O2/c1-14-12-32(13-15(2)24(14,26)27)21-28-11-17(25)20(30-21)29-16-6-7-18-19(10-16)33(22(34)31(18)5)9-8-23(3,4)35/h6-7,10-11,14-15,35H,8-9,12-13H2,1-5H3,(H,28,29,30)/t14-,15+
InChIKeyVFNPUAOAEFMXQI-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bcl6-IN-3: A BCL6 Inhibitor with Documented Oral Bioavailability and Cellular Degradation Activity


Bcl6-IN-3 (CAS 2253878-44-1) is a B-cell lymphoma 6 (BCL6) inhibitor described in patent WO2018215801A1 [1]. It functions by binding to and inhibiting BCL6, a transcriptional repressor frequently dysregulated in diffuse large B-cell lymphoma (DLBCL) and other malignancies . The compound exhibits both direct inhibition of BCL6 transcriptional function and induction of BCL6 protein degradation in cellular models, a dual-action profile that distinguishes it from purely competitive inhibitors .

Why Bcl6-IN-3 Is Not Interchangeable with Other BCL6 Inhibitors or Degraders


BCL6-targeting compounds exhibit distinct pharmacological profiles: some are pure BTB-domain inhibitors (e.g., FX1, BI-3812), while others are degraders (e.g., BI-3802) or possess mixed mechanisms . These differences result in widely divergent cellular potency, degradation capacity, and, critically, in vivo oral bioavailability—a parameter absent in most in-class molecules. Substituting Bcl6-IN-3 with a close analog without verifying the required combination of oral activity, degradation induction, and specific cellular GI50 would invalidate any comparative experimental design or procurement specification .

Bcl6-IN-3: Head-to-Head Quantitative Differentiation Evidence


Cellular Antiproliferative Potency in DLBCL: Bcl6-IN-3 vs. FX1 and 79-6

Bcl6-IN-3 demonstrates a GI50 of 70 nM in SU-DHL4 DLBCL cells, significantly lower than the GI50 of 35 μM for FX1 and >200 μM for 79-6 in analogous cellular assays [1]. This represents a 500-fold and >2,800-fold improvement in potency, respectively.

BCL6 DLBCL Antiproliferative GI50

Biochemical Potency of BCL6 Inhibition: Bcl6-IN-3 vs. BI-3802 and BI-3812

Bcl6-IN-3 inhibits human BCL6 with an IC50 of 520 nM . In comparison, the degrader BI-3802 and the pure inhibitor BI-3812 both exhibit IC50 values ≤3 nM in TR-FRET assays for the BCL6 BTB domain [1]. While Bcl6-IN-3's IC50 is higher, it is accompanied by a distinct degradation profile not seen with the pure inhibitor BI-3812.

BCL6 BTB domain IC50 Inhibition

Induction of BCL6 Protein Degradation: Bcl6-IN-3 vs. BI-3802 and BI-3812

Bcl6-IN-3 induces degradation of BCL6 protein in multiple human cell lines, with DC50 values ranging from 49 nM to 90 nM . In contrast, BI-3812 does not induce BCL6 degradation, and BI-3802, while a potent degrader, has no reported DC50 value in the same literature [1]. Bcl6-IN-3 is thus one of the few BCL6-targeting compounds with a quantifiable DC50.

BCL6 Degrader DC50 Protein degradation

Oral Bioavailability: Bcl6-IN-3 as an Orally Active Tool Compound

Bcl6-IN-3 exhibits an oral bioavailability of 54.0% in BALB/c mice . In contrast, BI-3802 and BI-3812 are not reported to be orally bioavailable and are typically administered intraperitoneally [1]. This makes Bcl6-IN-3 one of the few BCL6-targeting compounds validated for oral dosing in preclinical models.

BCL6 Oral bioavailability PK In vivo

Pharmacokinetic Profile: Bcl6-IN-3's In Vivo Clearance and Half-Life

Bcl6-IN-3 demonstrates a metabolic clearance rate of 78.0 mL·min⁻¹·g⁻¹ in CD-1 mouse liver microsomes and a short in vivo half-life of 1.4 hours in BALB/c mice . While direct comparator PK data for BI-3802 or BI-3812 are not available, Bcl6-IN-3's clearance rate provides a benchmark for evaluating next-generation BCL6 inhibitors.

BCL6 Pharmacokinetics Microsomal stability Half-life

Bcl6-IN-3: Validated Research Applications Based on Differential Evidence


Oral Dosing Studies in BCL6-Dependent Tumor Models

The documented 54.0% oral bioavailability in mice makes Bcl6-IN-3 uniquely suited for in vivo oncology studies requiring chronic, non-invasive oral gavage. This is in contrast to other potent BCL6 inhibitors like BI-3802 and BI-3812, which lack published oral PK data and are typically administered intraperitoneally. Researchers aiming to model long-term BCL6 inhibition with reduced handling stress should prioritize Bcl6-IN-3.

Quantitative Degradation Kinetics in BCL6-Dependent Lymphoma Cell Lines

The availability of a defined DC50 range (49-90 nM) enables precise control over BCL6 protein levels in cellular models. This is particularly valuable for time-course experiments evaluating the kinetics of BCL6 target gene derepression, or for studies comparing degradation-dependent versus inhibition-dependent transcriptional effects. Bcl6-IN-3 is one of the few BCL6-targeting compounds with a published DC50.

Potent Antiproliferative Phenotyping in SU-DHL4 DLBCL Cells

With a GI50 of 70 nM in SU-DHL4 cells , Bcl6-IN-3 offers a >500-fold improvement over earlier-generation inhibitors like FX1 (35 μM) . This makes Bcl6-IN-3 the compound of choice for cell-based screens or phenotypic assays in DLBCL models where a strong antiproliferative window is required to distinguish on-target effects from cytotoxicity.

In Vitro to In Vivo Translation with Full PK/PD Context

The compound's full pharmacokinetic characterization—including clearance (78.0 mL·min⁻¹·g⁻¹), half-life (1.4 h), volume of distribution (2.1 L·kg⁻¹), and high plasma protein binding (99.96%) —provides a complete in vivo exposure context. This is essential for pharmacodynamic modeling and for correlating in vitro potency with in vivo efficacy, a dimension not yet publicly defined for many competing BCL6 inhibitors.

Quote Request

Request a Quote for Bcl6-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.